molecular formula C17H16N2S B2905389 2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide CAS No. 478046-00-3

2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Cat. No.: B2905389
CAS No.: 478046-00-3
M. Wt: 280.39
InChI Key: DESKGGSHOSSBBQ-UHFFFAOYSA-N
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Description

2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfide group attached to the imidazole ring, along with a 2-methylbenzyl and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzyl chloride with 1-phenyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfide group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-imidazole-2-thiol: Similar structure but lacks the 2-methylbenzyl group.

    2-methylbenzyl imidazole: Similar structure but lacks the phenyl group.

    1-phenyl-1H-imidazole-2-yl sulfone: Oxidized form of the compound.

Uniqueness

2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is unique due to the presence of both the 2-methylbenzyl and phenyl groups attached to the imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-14-7-5-6-8-15(14)13-20-17-18-11-12-19(17)16-9-3-2-4-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESKGGSHOSSBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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